molecular formula C22H24BrNO5 B5252330 [3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate;hydrobromide

[3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate;hydrobromide

Cat. No.: B5252330
M. Wt: 462.3 g/mol
InChI Key: JNCKQKZOJDVHSF-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-4-one core, substituted with a methoxyphenyl group and an aminohexanoate ester, and is stabilized as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate;hydrobromide typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-4-one core through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound. The methoxyphenyl group is introduced via electrophilic aromatic substitution, followed by esterification with 6-aminohexanoic acid. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The chromen-4-one core can be reduced to dihydro derivatives.

    Substitution: The aminohexanoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Various substituted aminohexanoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate;hydrobromide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its chromen-4-one core, which is known to interact with various biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The methoxyphenyl and aminohexanoate groups contribute to its bioactivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate;hydrobromide involves its interaction with specific molecular targets. The chromen-4-one core can intercalate with DNA, inhibiting transcription and replication processes. The methoxyphenyl group can enhance binding affinity to certain enzymes, while the aminohexanoate ester can facilitate cellular uptake and localization.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate
  • [3-(4-Hydroxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate
  • [3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate;hydrochloride

Uniqueness

[3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate;hydrobromide is unique due to its hydrobromide salt form, which can enhance its solubility and stability compared to other similar compounds. The presence of the methoxy group also provides distinct electronic properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 6-aminohexanoate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5.BrH/c1-26-16-8-6-15(7-9-16)19-14-27-20-13-17(10-11-18(20)22(19)25)28-21(24)5-3-2-4-12-23;/h6-11,13-14H,2-5,12,23H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCKQKZOJDVHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)CCCCCN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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